Propargyl-PEG2-acid Propargyl-PEG2-acid Propargyl-PEG2-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1859379-85-3
VCID: VC0540311
InChI: InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)
SMILES: C#CCOCCOCCC(=O)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18

Propargyl-PEG2-acid

CAS No.: 1859379-85-3

Cat. No.: VC0540311

Molecular Formula: C8H12O4

Molecular Weight: 172.18

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG2-acid - 1859379-85-3

Specification

Description Propargyl-PEG2-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 1859379-85-3
Molecular Formula C8H12O4
Molecular Weight 172.18
IUPAC Name 3-(2-prop-2-ynoxyethoxy)propanoic acid
Standard InChI InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)
Standard InChI Key NNWHATPXNWOQKD-UHFFFAOYSA-N
SMILES C#CCOCCOCCC(=O)O
Appearance Solid powder

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